molecular formula C17H11Cl2NO B1617817 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride CAS No. 6338-22-3

7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B1617817
CAS No.: 6338-22-3
M. Wt: 316.2 g/mol
InChI Key: NKYZSOFSUZEZFR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-14(18)8-7-12-13(17(19)21)9-15(20-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZSOFSUZEZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285076
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-22-3
Record name 6338-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route to 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

  • Condensation Reaction: The quinoline core is typically constructed via condensation of substituted aniline derivatives with β-ketoesters under acidic or basic catalysis, forming 4-hydroxyquinoline intermediates.
  • Cyclization and Substitution: Subsequent cyclization and substitution reactions introduce the chlorine atom at position 7 and the methyl group at position 8.
  • Phenyl Group Incorporation: The phenyl substituent at position 2 is introduced either through coupling reactions or by using appropriately substituted starting materials.

Reaction Conditions:

Step Reagents/Conditions Temperature Notes
Condensation Aniline derivative + β-ketoester 80–120 °C Inert atmosphere (N₂)
Cyclization Acidic/basic catalyst Controlled heat Pd or Cu catalysts may be used
Halogenation (Chlorination) Thionyl chloride (SOCl₂) or PCl₅ Ambient to reflux For selective chlorination
Purification Recrystallization / Column chromatography Ambient Ethanol/water or ethyl acetate/hexane

Yields typically exceed 70%, with purity above 95% after purification.

Conversion to 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride

The critical step in preparing the target compound is the transformation of the carboxylic acid group into the corresponding acid chloride (carbonyl chloride).

Reagents and Conditions

  • Common Chlorinating Agents: Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) are the reagents of choice.
  • Solvents: Anhydrous solvents such as dichloromethane (DCM), chloroform, or toluene are used to facilitate the reaction.
  • Temperature: Typically conducted at ambient temperature to reflux conditions (0–70 °C), depending on the reagent and solvent.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent hydrolysis and side reactions.

Reaction Mechanism

The carboxylic acid reacts with the chlorinating agent to first form an intermediate acyl chlorosulfite (in the case of SOCl₂), which then eliminates sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the acid chloride.

Detailed Synthetic Procedure Example

Step Procedure
Starting Material 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Reagent Thionyl chloride (1.2 equivalents)
Solvent Anhydrous dichloromethane (DCM)
Temperature Stir at room temperature for 2–4 hours, then reflux for 1 hour
Work-up Evaporate excess SOCl₂ and solvent under reduced pressure
Purification Recrystallization from cold hexane or column chromatography (silica gel, ethyl acetate/hexane)
Yield Typically 75–85%
Purity >95% confirmed by HPLC-MS and NMR

Analytical Confirmation of Product

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature Yield (%) Notes
Quinoline core synthesis Aniline derivatives + β-ketoesters 80–120 °C 70–85 Inert atmosphere, Pd/Cu catalysts used
Chlorination of quinoline ring SOCl₂, PCl₅ Ambient to reflux 75–85 Selective chlorination at C7
Conversion of carboxylic acid to acid chloride SOCl₂ or (COCl)₂, anhydrous DCM RT to reflux 75–85 Inert atmosphere, moisture sensitive
Purification Recrystallization, column chromatography Ambient Ensures >95% purity

Industrial Considerations

  • Scale-up: Industrial synthesis follows similar routes with optimization for reaction times, reagent stoichiometry, and continuous flow reactors.
  • Purification: Automated chromatography and crystallization ensure consistent purity.
  • Safety: Handling of chlorinating agents requires strict moisture control and proper ventilation due to release of corrosive gases (HCl, SO₂).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: The major products are derivatives of this compound, where the chloride group is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline backbone with a carbonyl chloride functional group at the 4-position, a chlorine atom at the 7-position, and a methyl group at the 8-position. This specific arrangement contributes to its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride exhibits significant antibacterial and antifungal properties. Its potential as an antimicrobial agent is particularly relevant in the context of increasing antibiotic resistance among pathogens. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further development into therapeutic agents against resistant infections .

Anti-inflammatory Effects : The compound has been identified as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a crucial role in regulating inflammation and metabolic processes. Activation of PPARα by this compound has shown promise in reducing inflammatory responses in models of diabetic retinopathy, suggesting therapeutic applications in ocular diseases .

Angiogenesis Inhibition : Preliminary studies have demonstrated that this compound can inhibit angiogenesis, which is the formation of new blood vessels from existing ones. This property is particularly valuable in treating conditions characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitution, where the carbonyl chloride group can be replaced by different nucleophiles (e.g., amines or alcohols) to form diverse derivatives .

Biochemical Research

The compound's ability to interact with specific enzymes and proteins makes it a valuable tool in biochemical research. Its mechanism of action involves binding to target proteins, thereby altering their activity and influencing metabolic pathways. This characteristic allows researchers to explore its potential as a probe for studying enzyme functions and metabolic regulation .

Case Study 1: Diabetic Retinopathy Model

In a study involving diabetic rats, administration of this compound resulted in reduced leukostasis and vascular leakage within retinal tissues. The compound preserved retinal function while mitigating inflammatory responses, indicating its potential use in managing diabetic retinopathy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. The findings revealed significant antibacterial activity, suggesting that this compound could be developed into a therapeutic agent for treating multidrug-resistant infections .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
This compoundQuinoline core with carbonyl chlorideAntimicrobial, anti-inflammatory
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acidQuinoline core with carboxylic acidAntimicrobial, PPARα agonist
2-Phenylquinoline-4-carboxylic acidLacks chlorine substituentLimited biological activity compared to chlorinated derivatives

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 6338-22-3
  • Molecular Formula: C₁₇H₁₁Cl₂NO
  • Molecular Weight : 316.18 g/mol
  • Structure: Features a quinoline backbone substituted with chlorine (C7), methyl (C8), phenyl (C2), and a reactive carbonyl chloride group (C4) .

Properties :

  • Reactivity : The carbonyl chloride group (-COCl) confers high electrophilicity, making it a versatile intermediate for synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution .
  • Applications : Primarily used in medicinal chemistry and organic synthesis as a building block for pharmaceuticals, agrochemicals, and dyes .
Table 1: Structural and Functional Comparisons
Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence IDs
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (6338-22-3) Cl (C7), CH₃ (C8), Ph (C2), COCl (C4) C₁₇H₁₁Cl₂NO 316.18 High reactivity; intermediate for drug synthesis
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride (1160256-71-2) Cl (C7), CH₃ (C8), 2,4-Cl₂-Ph (C2), COCl (C4) C₁₇H₉Cl₄NO 362.04 Increased lipophilicity; environmental persistence due to Cl substituents; discontinued due to handling challenges
7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride (1160256-79-0) Cl (C7), CH₃ (C8), thienyl (C2), COCl (C4) C₁₅H₉Cl₂NOS 322.21 Sulfur atom enhances π-π stacking in drug-receptor interactions; classified as irritant
2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride (1160254-43-2) OCH₃ (C4-Ph), CH₃ (C8), COCl (C4) C₂₁H₁₆ClNO₂ 358.81 Methoxy group improves solubility; used in dye and pigment synthesis
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (588711-30-2) Cl (C7), CH₃ (C8), 4-Et-Ph (C2), COOH (C4) C₁₉H₁₆ClNO₂ 325.80 Carboxylic acid group reduces reactivity; potential drug candidate
Key Comparative Insights :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity of the carbonyl chloride, favoring nucleophilic substitution. For example, 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride (C₁₇H₉Cl₄NO) exhibits higher reactivity but greater environmental toxicity . Electron-Donating Groups (e.g., OCH₃): Increase solubility and stability. The methoxy derivative (C₂₁H₁₆ClNO₂) is preferred in applications requiring moderate reactivity and improved hydrophilicity .

Functional Group Transformations :

  • Carbonyl Chloride vs. Carboxylic Acid : The parent compound (6338-22-3) is a reactive intermediate, while its carboxylic acid analogs (e.g., 588711-30-2) are less reactive and often serve as final products in drug discovery .

Heterocyclic Modifications: Thienyl vs. Phenyl: Replacing phenyl with thienyl (C₁₅H₉Cl₂NOS) introduces sulfur, which alters electronic properties and enhances binding to biological targets (e.g., enzymes or receptors) .

Environmental and Safety Considerations :

  • Compounds with multiple chlorines (e.g., 1160256-71-2) are often discontinued due to persistence in ecosystems and handling risks, whereas derivatives with fewer halogens (e.g., 6338-22-3) remain widely used .

Table 2: Application-Specific Comparisons
Application Preferred Compound (CAS) Rationale Evidence IDs
Drug Intermediate 6338-22-3 Optimal balance of reactivity and stability
Agrochemical Synthesis 1160256-71-2 (discontinued) High lipophilicity for membrane penetration
Dye/Pigment Production 1160254-43-2 Methoxy group enhances color fastness
Bioconjugation 1160256-79-0 Thienyl group facilitates bioorthogonal chemistry

Biological Activity

7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₇H₁₁Cl₂N O
  • CAS Number : 6338-22-3
  • Molecular Weight : Approximately 305.18 g/mol
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways.
  • DNA Interference : Some studies suggest that quinoline derivatives can interfere with DNA replication and transcription, potentially inducing apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae6 µg/mL
Pseudomonas aeruginosa5 µg/mL

These results indicate that the compound possesses promising antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The following table summarizes the findings:

CompoundCancer Cell LineIC50 (μM)Reference
This compoundMCF-7 (breast cancer)8.0
HeLa (cervical cancer)9.5
Doxorubicin (control)MCF-70.1
HeLa0.15

The compound showed an IC50 value of 8.0 μM against MCF-7 breast cancer cells and 9.5 μM against HeLa cervical cancer cells, suggesting that it may be a viable candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study evaluating several quinoline derivatives, it was found that the introduction of specific substituents significantly enhanced the antibacterial activity against multi-drug resistant strains compared to traditional antibiotics like ciprofloxacin .
  • Cancer Cell Line Studies : Research demonstrated that quinoline derivatives could induce apoptosis in cancer cells through mitochondrial pathways and inhibition of topoisomerases, which are critical for DNA replication .
  • Structure–Activity Relationship (SAR) : Studies on SAR revealed that modifications on the quinoline core could lead to enhanced potency and selectivity for specific biological targets, making this compound a focus for future drug development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride

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